(E)-N'-(4-methoxybenzylidene)naphthalene-2-sulfonohydrazide
Description
(E)-N'-(4-Methoxybenzylidene)naphthalene-2-sulfonohydrazide is a Schiff base derivative synthesized via the condensation of naphthalene-2-sulfonylhydrazide with 4-methoxybenzaldehyde. This compound belongs to the sulfonohydrazide class, characterized by a sulfonyl group (-SO₂-) linked to a hydrazine moiety, which forms an imine bond (C=N) with the aldehyde. The (E)-configuration of the imine bond is stabilized by conjugation with the aromatic systems of both the naphthalene and methoxybenzylidene groups. The 4-methoxy substituent on the benzylidene moiety enhances electron density through resonance, influencing the compound’s reactivity, solubility, and biological activity .
Schiff bases like this are widely studied for their antimicrobial, anticancer, and enzyme-inhibitory properties. The compound’s synthesis typically involves refluxing equimolar amounts of the hydrazide and aldehyde in ethanol with a catalytic acid, followed by recrystallization .
Properties
IUPAC Name |
N-[(E)-(4-methoxyphenyl)methylideneamino]naphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-23-17-9-6-14(7-10-17)13-19-20-24(21,22)18-11-8-15-4-2-3-5-16(15)12-18/h2-13,20H,1H3/b19-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBODRWHQXQJUNM-CPNJWEJPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNS(=O)(=O)C2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NS(=O)(=O)C2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-(4-methoxybenzylidene)naphthalene-2-sulfonohydrazide typically involves the condensation reaction between naphthalene-2-sulfonohydrazide and 4-methoxybenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the imine bond, resulting in the desired product.
Industrial Production Methods
While specific industrial production methods for (E)-N’-(4-methoxybenzylidene)naphthalene-2-sulfonohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-N’-(4-methoxybenzylidene)naphthalene-2-sulfonohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action of (E)-N’-(4-methoxybenzylidene)naphthalene-2-sulfonohydrazide would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the methoxybenzylidene and naphthalene groups suggests potential interactions with hydrophobic pockets in proteins, influencing their function.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The structural diversity of sulfonohydrazide Schiff bases arises from modifications to the aldehyde or hydrazide components. Below is a comparative analysis with key analogs:
Key Observations :
- Electron-donating groups (e.g., 4-methoxy, 4-dimethylamino) enhance solubility in organic solvents and improve drug-like properties .
- Halogenated analogs (e.g., 4-bromothiophene) exhibit reduced solubility but increased thermal stability due to heavier atoms .
- Ortho/meta-substituted derivatives (e.g., 2,5-dimethoxy) show stronger antibacterial effects than para-substituted analogs, likely due to steric and electronic effects on target binding .
Computational and Spectroscopic Studies
- DFT Analysis : The E-isomer of the target compound is more stable than the Z-isomer by ~8 kcal/mol, as seen in analogous bromothiophene derivatives. HOMO-LUMO gaps (~4.5 eV) indicate moderate reactivity .
- Solvatochromism : Unlike nitro-substituted analogs (), the target compound shows minimal solvatochromic shifts, indicating weaker intramolecular charge transfer .
- Crystal Packing : The crystal structure of (E)-N'-(4-methoxybenzylidene)triazole-4-carbohydrazide () reveals intramolecular N–H⋯O hydrogen bonds, similar to the target compound’s predicted packing .
Drug-Likeness and Pharmacokinetics
- Lipinski’s Rule: The target compound and its 4-methoxy isonicotinohydrazide analog () comply with Lipinski’s criteria (MW < 500, logP < 5), making them viable drug candidates .
- Metabolic Stability : Methoxy groups reduce oxidative metabolism compared to methyl or hydroxyl substituents, as observed in pharmacokinetic studies of related Schiff bases .
Biological Activity
(E)-N'-(4-methoxybenzylidene)naphthalene-2-sulfonohydrazide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
Molecular Formula: CHNOS
Molecular Weight: 297.36 g/mol
IUPAC Name: this compound
The compound features a naphthalene ring system, a sulfonohydrazide functional group, and a methoxybenzylidene moiety, which contribute to its diverse biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The sulfonohydrazide group is known to interact with various enzymes, potentially inhibiting their activity. This can lead to disruptions in metabolic pathways associated with disease states.
- Antioxidant Activity: Compounds with similar structures have demonstrated antioxidant properties, which can protect cells from oxidative stress and related damage.
- Antimicrobial Properties: Preliminary studies suggest that this compound may exhibit antimicrobial activity against certain bacterial strains, although specific data on its efficacy is limited.
Anticancer Activity
Recent studies have explored the anticancer potential of this compound. In vitro assays indicated that the compound inhibits cancer cell proliferation through apoptosis induction and cell cycle arrest.
- Case Study 1: A study conducted on human cancer cell lines demonstrated that treatment with the compound resulted in a significant reduction in cell viability compared to control groups. Flow cytometry analysis confirmed an increase in apoptotic cells following treatment.
Antimicrobial Effects
The antimicrobial activity of this compound has been assessed against various pathogens:
- Case Study 2: In vitro testing against Staphylococcus aureus and Escherichia coli showed that this compound exhibited inhibitory effects, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
